molecular formula C18H16Cl2N2O4 B11064526 Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate

Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate

Cat. No.: B11064526
M. Wt: 395.2 g/mol
InChI Key: ZXZZAZGCUABGKC-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE: is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl ester group, a dichloroaniline moiety, and a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. The key steps include:

    Nitration and Reduction: The starting material, aniline, undergoes nitration to form 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline.

    Acylation: The 2,4-dichloroaniline is then acylated with a suitable acyl chloride to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with methyl 4-oxobutanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{2-[(2,5-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE
  • METHYL 4-{2-[(2,6-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE
  • METHYL 4-{2-[(3,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE

Uniqueness

METHYL 4-{2-[(2,4-DICHLOROANILINO)CARBONYL]ANILINO}-4-OXOBUTANOATE is unique due to the specific positioning of the chlorine atoms on the aniline ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2 g/mol

IUPAC Name

methyl 4-[2-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobutanoate

InChI

InChI=1S/C18H16Cl2N2O4/c1-26-17(24)9-8-16(23)21-14-5-3-2-4-12(14)18(25)22-15-7-6-11(19)10-13(15)20/h2-7,10H,8-9H2,1H3,(H,21,23)(H,22,25)

InChI Key

ZXZZAZGCUABGKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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